Ethyl 2-(dimethylaminomethylidene)-4,4-diethoxy-3-oxobutanoate
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Overview
Description
Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate is a chemical compound with the molecular formula C13H23NO5 It is known for its unique structure, which includes a dimethylamino group and two ethoxy groups attached to a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate exerts its effects involves interactions with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding properties. The ethoxy groups provide steric hindrance, affecting the compound’s overall conformation and stability .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(dimethylamino)methylidene]-3-oxopentanoate: Similar structure but lacks the additional ethoxy groups.
Methyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate: Similar but with a methyl ester instead of an ethyl ester.
Uniqueness
Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both dimethylamino and ethoxy groups allows for versatile applications in synthesis and research .
Properties
Molecular Formula |
C13H23NO5 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
ethyl 2-(dimethylaminomethylidene)-4,4-diethoxy-3-oxobutanoate |
InChI |
InChI=1S/C13H23NO5/c1-6-17-12(16)10(9-14(4)5)11(15)13(18-7-2)19-8-3/h9,13H,6-8H2,1-5H3 |
InChI Key |
SZFFCEBBQIJXEV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=O)C(=CN(C)C)C(=O)OCC)OCC |
Origin of Product |
United States |
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